molecular formula C12H10N2O6S B4767351 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B4767351
M. Wt: 310.28 g/mol
InChI Key: GFRAJWMPVCLLFW-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, also known as ENBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENBD is a thiazolidinedione derivative that contains a nitro group and a benzylidene moiety. This compound has been synthesized by several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical and industrial fields.

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. This compound has also been shown to inhibit the activity of nuclear factor-kappa B, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In animal studies, this compound has been shown to lower blood glucose levels and improve insulin sensitivity, indicating its potential use as an antidiabetic agent.

Advantages and Limitations for Lab Experiments

5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability and solubility in various solvents. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for research on 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. One potential area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the exploration of this compound's potential use as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential use as an antitumor, anti-inflammatory, and antidiabetic agent.

Scientific Research Applications

5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in medical and industrial fields. In medical research, this compound has been shown to have antitumor, anti-inflammatory, and antidiabetic activities. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases. In the industrial field, this compound has been studied for its potential use as a dye and as a corrosion inhibitor.

properties

IUPAC Name

(5E)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6S/c1-2-20-8-5-7(14(18)19)3-6(10(8)15)4-9-11(16)13-12(17)21-9/h3-5,15H,2H2,1H3,(H,13,16,17)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRAJWMPVCLLFW-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=O)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

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